2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
CAS No.:
Cat. No.: VC15441267
Molecular Formula: C20H15FN4OS2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15FN4OS2 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C20H15FN4OS2/c21-14-8-10-16(11-9-14)25-19(17-7-4-12-27-17)23-24-20(25)28-13-18(26)22-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26) |
| Standard InChI Key | VOUAVIKTRIMVRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4 |
Introduction
2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structural features, which include a triazole ring, a thiophenyl group, and an acetamide moiety. This compound has garnered significant attention in pharmaceutical research due to its promising biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step synthetic pathways. These methods allow for the fine-tuning of chemical properties by varying substituents on the triazole ring or other functional groups. Common starting materials include 4-fluorobenzenes, thiophene derivatives, and triazole compounds.
Biological Activities and Potential Applications
Research indicates that this compound exhibits promising biological activities, particularly in interacting with biological macromolecules such as proteins and nucleic acids. These interactions can affect enzyme activity and alter cellular processes, leading to therapeutic effects. The compound's potential applications are diverse and include pharmacological uses, where it may serve as a therapeutic agent due to its ability to modulate biological pathways involved in disease processes.
| Biological Activity | Potential Therapeutic Use |
|---|---|
| Interaction with Proteins | Modulation of enzyme activity. |
| Interaction with Nucleic Acids | Alteration of cellular processes. |
| Anticancer Properties | Potential anticancer therapeutic agent. |
| Antimicrobial Properties | Potential antimicrobial therapeutic agent. |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. For example, N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(triazolyl)sulfanyl]}acetamide exhibits antimicrobial and anticancer activity. Another compound, N-cyclohexyl-2-[5-(pyridyl)-triazol]-acetamide, shows anticancer properties. These comparisons highlight the unique features of the compound due to its specific substituents and structural configuration.
Future Research Directions
Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. Studies on its interactions with biological macromolecules, such as proteins and nucleic acids, are essential for understanding its mechanism of action and optimizing its pharmacological profile. Techniques such as spectroscopy and molecular modeling can provide insights into how this compound interacts at a molecular level and its potential therapeutic uses.
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